

Structural Analysis of 3-Amino-6-fluoro-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: *6-Fluoro-4-methylpyridin-3-amine*

Cat. No.: *B1331595*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural analysis of 3-Amino-6-fluoro-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental crystallographic and detailed spectroscopic data for this exact molecule in publicly accessible databases, this guide will focus on its fundamental physicochemical properties, predicted structural characteristics, and detailed experimental protocols for its analysis. The methodologies outlined are standard for the structural elucidation of novel organic compounds and can be readily applied to 3-Amino-6-fluoro-4-methylpyridine.

Physicochemical Properties

A summary of the known physicochemical properties of 3-Amino-6-fluoro-4-methylpyridine is presented in Table 1. This data is crucial for its handling, storage, and for the design of analytical experiments.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ FN ₂	[1]
Molecular Weight	126.13 g/mol	[1]
CAS Number	954236-33-0	[1]
Appearance	Solid	[1]
Melting Point	57-62 °C	[1]
SMILES	Cc1cc(F)ncc1N	[1]
InChI	1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3	[1]

Predicted Structural and Spectroscopic Data

In the absence of experimental data, computational methods provide valuable insights into the structural and spectroscopic properties of molecules. The following data are predicted based on computational chemistry principles and data from structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 3-Amino-6-fluoro-4-methylpyridine in a non-polar solvent are outlined in Table 2. These predictions are based on the analysis of similar pyridine derivatives.

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H (aromatic, position 2)	~7.5 - 7.8	Singlet
H (aromatic, position 5)	~6.5 - 6.8	Singlet
NH ₂ (amino)	~3.5 - 4.5	Broad Singlet
CH ₃ (methyl)	~2.1 - 2.3	Singlet

Predicted ¹³C NMR Spectral Data

The predicted ^{13}C NMR chemical shifts are summarized in Table 3. The fluorine substitution is expected to have a significant effect on the chemical shifts of adjacent carbon atoms.

Carbon	Predicted Chemical Shift (ppm)
C (position 2)	~145 - 150
C (position 3)	~130 - 135
C (position 4)	~140 - 145
C (position 5)	~110 - 115
C (position 6)	~155 - 160 (^{1}JCF coupling)
CH_3 (methyl)	~15 - 20

Experimental Protocols for Structural Analysis

This section provides detailed methodologies for the key experiments required for a comprehensive structural analysis of 3-Amino-6-fluoro-4-methylpyridine.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths and angles.

Experimental Workflow:

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Protocol:

- **Crystal Growth:** High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal crystallization conditions.
- **Data Collection:** A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo $\text{K}\alpha$ or Cu $\text{K}\alpha$).

- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

Experimental Workflow:



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Caption: General workflow for NMR spectroscopy.

Detailed Protocol:

- Sample Preparation: A solution of 3-Amino-6-fluoro-4-methylpyridine is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Spectroscopy: A standard proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.
- ^{13}C NMR Spectroscopy: A carbon NMR spectrum is acquired to identify the number of unique carbon environments. Proton-decoupled spectra are typically recorded.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to identify proton-proton couplings. Heteronuclear single quantum coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Workflow:



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Caption: Basic workflow of a mass spectrometry experiment.

Detailed Protocol:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
- **Ionization:** The molecules are ionized using a suitable technique such as electrospray ionization (ESI) for polar compounds or electron ionization (EI) for volatile compounds.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** The mass spectrum is analyzed to determine the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectral Data:

Functional Group	Predicted Wavenumber (cm ⁻¹)
N-H stretch (amine)	3300 - 3500
C-H stretch (aromatic)	3000 - 3100
C-H stretch (methyl)	2850 - 2960
C=N, C=C stretch (pyridine ring)	1500 - 1600
C-F stretch	1000 - 1400

Experimental Protocol:

- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
- Spectral Analysis: The absorption bands in the spectrum are assigned to specific functional groups.

Conclusion

This technical guide provides a framework for the comprehensive structural analysis of 3-Amino-6-fluoro-4-methylpyridine. While specific experimental data for this compound is currently limited, the application of the detailed experimental protocols for X-ray crystallography, NMR spectroscopy, mass spectrometry, and IR spectroscopy will enable a thorough elucidation of its molecular structure. The predicted data presented herein serves as a useful reference for the interpretation of experimental results. For researchers in drug discovery, a complete structural understanding of this molecule is a critical step in understanding its potential biological activity and for the design of new therapeutic agents.

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References

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